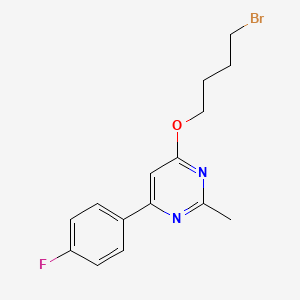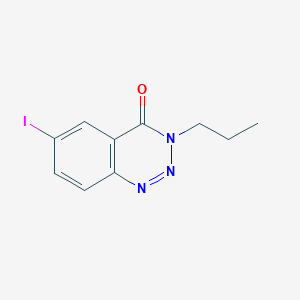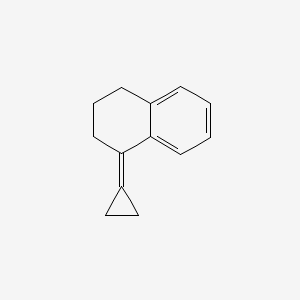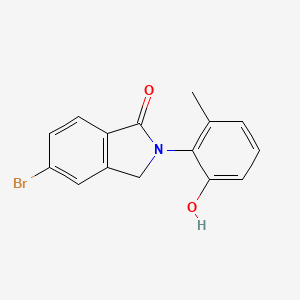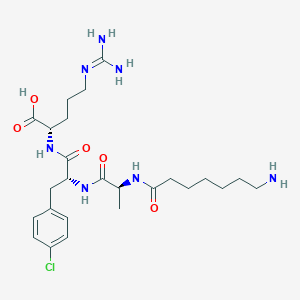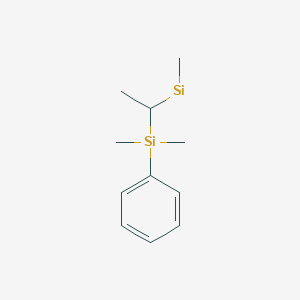
CID 78064627
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78064627” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to appreciate its significance in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78064627 involves specific synthetic routes and reaction conditions. For instance, one method might involve the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate . This intermediate can then undergo further reactions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods would be designed to be cost-effective and scalable, often involving continuous flow processes and automated systems.
Chemical Reactions Analysis
Types of Reactions
CID 78064627 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions might yield oxidized derivatives, while substitution reactions could produce various substituted compounds.
Scientific Research Applications
CID 78064627 has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in biochemical studies and as a tool for probing biological pathways.
Medicine: It could be investigated for potential therapeutic uses or as a lead compound in drug discovery.
Industry: It might be used in the production of materials, chemicals, or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of CID 78064627 involves its interaction with specific molecular targets and pathways. For example, it might bind to a particular enzyme or receptor, modulating its activity and leading to a biological effect. The exact mechanism would depend on the structure of the compound and its specific interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78064627 can be identified based on structural similarity. These might include other phenylacetic acid derivatives or compounds with similar functional groups.
Uniqueness
What sets this compound apart from similar compounds could be its specific reactivity, stability, or biological activity. These unique properties make it valuable for certain applications where other compounds might not be as effective.
Conclusion
Understanding the synthesis, reactions, applications, and mechanism of action of this compound provides valuable insights into its potential uses in various fields. Its unique properties and versatility make it a compound of interest for further research and development.
Properties
Molecular Formula |
C11H18Si2 |
|---|---|
Molecular Weight |
206.43 g/mol |
InChI |
InChI=1S/C11H18Si2/c1-10(12-2)13(3,4)11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChI Key |
IDCKLKWWFUUSBK-UHFFFAOYSA-N |
Canonical SMILES |
CC([Si]C)[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B15169808.png)

![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B15169827.png)
![1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene]](/img/structure/B15169828.png)

![N-Quinolin-3-yl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15169845.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate](/img/structure/B15169853.png)

![3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one)](/img/structure/B15169871.png)
